molecular formula C14H14N2OS B5736230 1-(4-Hydroxyphenyl)-3-(4-methylphenyl)thiourea

1-(4-Hydroxyphenyl)-3-(4-methylphenyl)thiourea

Cat. No.: B5736230
M. Wt: 258.34 g/mol
InChI Key: BEALDQYVTHSJJF-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-3-(4-methylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a thiourea group (-CSNH-) flanked by two aromatic rings, one of which has a hydroxyl group (-OH) and the other a methyl group (-CH3).

Preparation Methods

The synthesis of 1-(4-Hydroxyphenyl)-3-(4-methylphenyl)thiourea typically involves the reaction of 4-hydroxyaniline with 4-methylphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Hydroxyaniline+4-Methylphenyl isothiocyanateThis compound\text{4-Hydroxyaniline} + \text{4-Methylphenyl isothiocyanate} \rightarrow \text{this compound} 4-Hydroxyaniline+4-Methylphenyl isothiocyanate→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Hydroxyphenyl)-3-(4-methylphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-3-(4-methylphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The aromatic rings can interact with hydrophobic pockets in proteins, influencing their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)-3-(4-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Hydroxyphenyl)-3-phenylthiourea: Lacks the methyl group, which may affect its hydrophobic interactions and biological activity.

    1-(4-Methylphenyl)-3-phenylthiourea: Lacks the hydroxyl group, which may influence its hydrogen bonding capabilities and solubility.

    1-(4-Hydroxyphenyl)-3-(4-chlorophenyl)thiourea: The presence of a chlorine atom can significantly alter its reactivity and biological properties.

The unique combination of hydroxyl and methyl groups in this compound contributes to its distinct chemical and biological characteristics.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-10-2-4-11(5-3-10)15-14(18)16-12-6-8-13(17)9-7-12/h2-9,17H,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEALDQYVTHSJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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